5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
Overview
Description
5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group at the 5-position and a pyridin-2-yl group at the 1-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary target of 5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is the BRAF V600E . This is a mutant form of the protein B-Raf, which plays a key role in regulating the MAPK/ERK signaling pathway. This pathway is crucial for cell division and differentiation .
Mode of Action
The compound interacts with its target by inhibiting its activity . This inhibition disrupts the MAPK/ERK signaling pathway, leading to changes in cell division and differentiation .
Biochemical Pathways
The affected pathway is the MAPK/ERK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus of the cell. The disruption of this pathway can lead to downstream effects such as altered cell growth and differentiation .
Result of Action
The molecular effect of the compound’s action is the inhibition of the BRAF V600E protein, leading to disruption of the MAPK/ERK signaling pathway . This can result in cellular effects such as altered cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazones. One common method is the Vilsmeier-Haack reaction, which involves the formylation of hydrazones derived from acetophenones and 2-hydrazinylpyridine . The reaction conditions often include the use of formylating agents such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include pyrazole N-oxides, dihydropyrazole derivatives, and various substituted pyrazoles depending on the specific reagents and conditions used.
Scientific Research Applications
5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a wide range of pharmacological activities and are used in medicinal chemistry.
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for their anti-HIV and antibacterial activities.
Uniqueness
5-phenyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with phenyl and pyridinyl groups makes it a versatile scaffold for the development of new therapeutic agents and functional materials.
Properties
IUPAC Name |
5-phenyl-1-pyridin-2-ylpyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)12-10-13(11-6-2-1-3-7-11)18(17-12)14-8-4-5-9-16-14/h1-10H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSCSNRWOVXRNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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